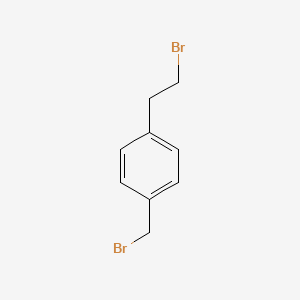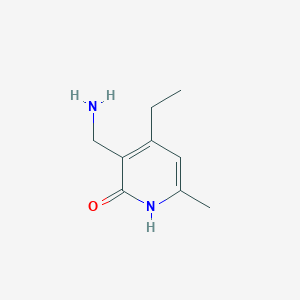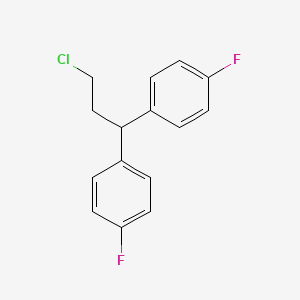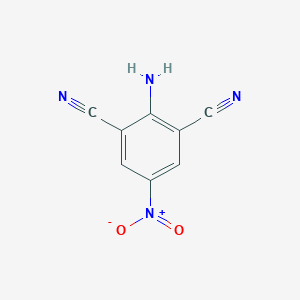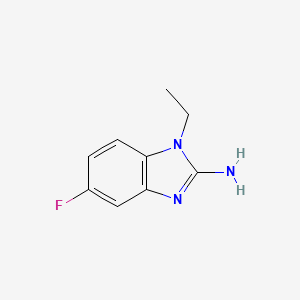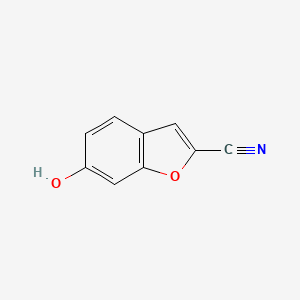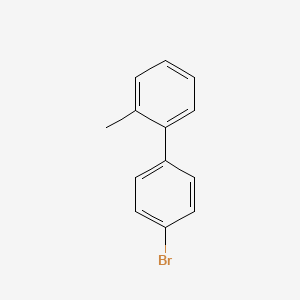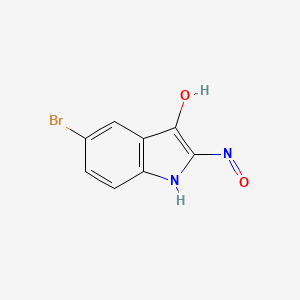
(2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one is a derivative of isatin, a versatile molecule with significant applications in synthetic organic chemistry. Isatin itself is known for its biological and pharmacological activities, and the addition of a bromine atom at the 5-position enhances its reactivity and potential applications. The oxime group further modifies its chemical properties, making this compound a compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Bromoisatin can be synthesized through the bromination of isatin using reagents such as pyridinium bromochromate (PBC) in acetic acid medium . The reaction involves heating the substrate in glacial acetic acid, followed by extraction and purification steps. The oxime derivative can be prepared by reacting 5-Bromoisatin with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for (2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxime group to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and appropriate ligands are employed in coupling reactions.
Major Products
The major products formed from these reactions include various substituted isatins, oximes, and other derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
(2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Its derivatives have shown potential as antiviral and antibacterial agents.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one involves its interaction with various molecular targets and pathways. It can bind to DNA, generate reactive species that induce oxidative damage, and inhibit specific proteins involved in cell proliferation and survival . These activities contribute to its antiproliferative and cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoisatin: The parent compound without the oxime group.
Isatin: The non-brominated version of the compound.
Indole phytoalexins: A class of compounds with similar indole structures and biological activities.
Uniqueness
(2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one is unique due to the presence of both the bromine atom and the oxime group, which enhance its reactivity and biological activities.
Propiedades
Fórmula molecular |
C8H5BrN2O2 |
|---|---|
Peso molecular |
241.04 g/mol |
Nombre IUPAC |
5-bromo-2-nitroso-1H-indol-3-ol |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(12)8(10-6)11-13/h1-3,10,12H |
Clave InChI |
OAEODMRGDPXDPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=C(N2)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


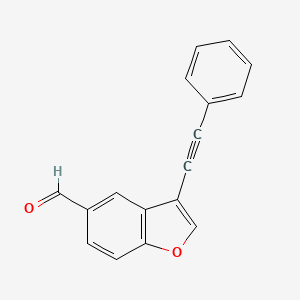
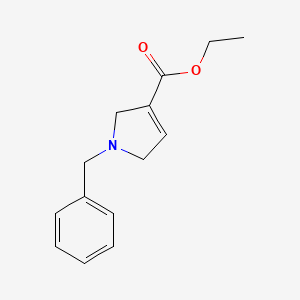
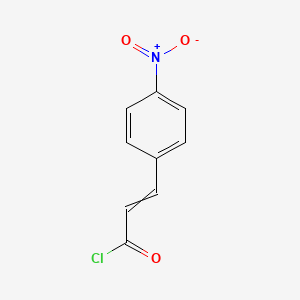
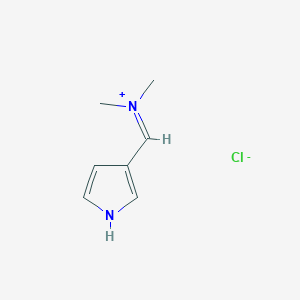
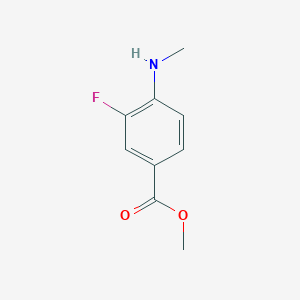

![1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-2-methyl-](/img/structure/B8772784.png)
